molecular formula C14H15N3 B029513 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole CAS No. 247939-84-0

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

Cat. No. B029513
M. Wt: 225.29 g/mol
InChI Key: WPDCBQPOJXEMKM-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrocarbazoles, including compounds similar to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, often involves catalytic methods. For example, gold(I)-catalyzed enantioselective synthesis utilizes dearomative [4+2] cycloadditions of 3/2-substituted 2/3-vinylindoles with allenamides, achieving high chemo-, regio-, and enantioselectivity (Pirovano et al., 2017). Another method employs microwave-assisted synthesis in water, offering an environmentally benign and efficient route (Chitra et al., 2011).

Molecular Structure Analysis

The molecular structure and reactivity of compounds closely related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole have been studied, revealing insights into their crystal structure and intramolecular interactions. X-ray crystallography has been used to determine the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, providing details on molecular dimensions and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with nucleophiles and electrophiles, leading to a range of derivatives. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones and aldehydes results in the formation of various carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, showcasing the compound's versatile reactivity (Alves et al., 1990).

Scientific Research Applications

Synthesis Methods

One pivotal area of research related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (THCz) focuses on its synthesis methods. Researchers have developed various synthetic strategies for tetrahydrocarbazoles (THCz), including traditional, microwave-assisted, and catalytic methods, aiming for high yields and reduced synthesis time. These developments are crucial for both synthetic and medicinal chemistry, as they provide foundational methods for creating new biologically active THCz derivatives with potential therapeutic applications (Kumar, Kumar, & Chowdhary, 2022).

Anticancer Potential

Another significant research direction explores the anticancer potential of THCz derivatives. Over the past two decades, numerous studies have reported the synthesis of novel THCz compounds demonstrating significant anticancer activity against various cancer cell lines. These studies highlight the versatility of THCz scaffolds in drug development and their role in mediating anticancer effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of cancer pathways (Kumar & Gupta, 2022).

Antimicrobial Properties

Research also extends to the antimicrobial properties of compounds structurally related to THCz. Studies have identified cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens, showcasing the potential of cyanobacteria as a source of novel antimicrobial agents. While not directly related to THCz, this area of research underscores the broader scope of exploring nitrogen-containing heterocycles for therapeutic applications (Swain, Paidesetty, & Padhy, 2017).

properties

IUPAC Name

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCBQPOJXEMKM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449853
Record name 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

CAS RN

247939-84-0
Record name 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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